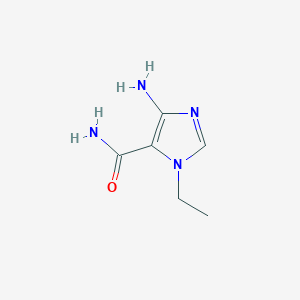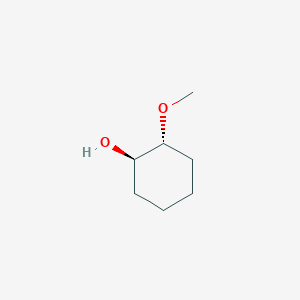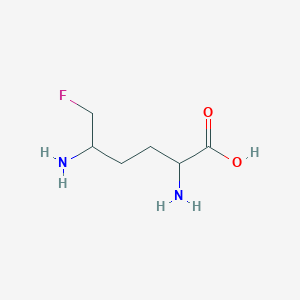
Tdo-HT
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(7’-(Tryptamine-4,5-dione))-2,4’'-bis-5-hydroxytryptamine is a complex organic compound derived from serotonin oxidation. This compound is notable for its reactivity and potential implications in various biological processes, particularly in neurodegenerative diseases and inflammatory conditions .
Métodos De Preparación
The synthesis of 4-(7’-(Tryptamine-4,5-dione))-2,4’'-bis-5-hydroxytryptamine typically involves the oxidation of serotonin (5-hydroxytryptamine) using specific oxidizing agents. One common method includes the use of myeloperoxidase, an enzyme that catalyzes the oxidation of serotonin to form tryptamine-4,5-dione . Industrial production methods may involve the use of chemical oxidants such as hydrogen peroxide in the presence of transition metal catalysts .
Análisis De Reacciones Químicas
4-(7’-(Tryptamine-4,5-dione))-2,4’'-bis-5-hydroxytryptamine undergoes several types of chemical reactions:
Oxidation: The compound can be further oxidized, leading to the formation of various quinone derivatives.
Reduction: Reduction reactions can convert the dione back to its corresponding hydroxy derivatives.
Substitution: The compound can react with thiols to form thiol-adducts, which are significant in biological systems
Common reagents used in these reactions include hydrogen peroxide, thiols, and various transition metal catalysts. Major products formed from these reactions include quinone derivatives and thiol-adducts .
Aplicaciones Científicas De Investigación
4-(7’-(Tryptamine-4,5-dione))-2,4’'-bis-5-hydroxytryptamine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(7’-(Tryptamine-4,5-dione))-2,4’'-bis-5-hydroxytryptamine involves its reactivity with thiols and other nucleophiles. This reactivity leads to the modification of proteins and other biomolecules, potentially altering their function. The compound’s molecular targets include cytoskeletal proteins and enzymes involved in oxidative stress responses .
Comparación Con Compuestos Similares
Similar compounds to 4-(7’-(Tryptamine-4,5-dione))-2,4’'-bis-5-hydroxytryptamine include:
Serotonin (5-hydroxytryptamine): The precursor to the compound, involved in neurotransmission.
Tryptamine: A simpler indole derivative with similar structural features.
Quinone derivatives: Compounds formed through the oxidation of various aromatic compounds, sharing similar reactivity.
The uniqueness of 4-(7’-(Tryptamine-4,5-dione))-2,4’'-bis-5-hydroxytryptamine lies in its specific formation from serotonin and its potential biological implications, particularly in neurodegenerative and inflammatory conditions .
Propiedades
Número CAS |
118230-91-4 |
|---|---|
Fórmula molecular |
C30H30N6O4 |
Peso molecular |
538.6 g/mol |
Nombre IUPAC |
3-(2-aminoethyl)-7-[3-(2-aminoethyl)-2-[3-(2-aminoethyl)-5-hydroxy-1H-indol-4-yl]-5-hydroxy-1H-indol-4-yl]-1H-indole-4,5-dione |
InChI |
InChI=1S/C30H30N6O4/c31-8-5-14-12-34-18-1-3-21(38)27(23(14)18)29-16(7-10-33)25-19(36-29)2-4-20(37)26(25)17-11-22(39)30(40)24-15(6-9-32)13-35-28(17)24/h1-4,11-13,34-38H,5-10,31-33H2 |
Clave InChI |
CEMLZXOOHUQQHH-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C2=C1NC=C2CCN)C3=C(C4=C(N3)C=CC(=C4C5=CC(=O)C(=O)C6=C5NC=C6CCN)O)CCN)O |
SMILES canónico |
C1=CC(=C(C2=C1NC=C2CCN)C3=C(C4=C(N3)C=CC(=C4C5=CC(=O)C(=O)C6=C5NC=C6CCN)O)CCN)O |
| 118230-91-4 | |
Sinónimos |
4-(7'-(tryptamine-4,5-dione))-2,4''-bis-5-hydroxytryptamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4,5,16,17-Tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one](/img/structure/B39462.png)

![2,5,6-Trichlorobenzo[D]thiazole](/img/structure/B39471.png)







